molecular formula C24H49NO3 B6197879 N,N-bis(2-hydroxypropyl)octadecanamide CAS No. 17097-52-8

N,N-bis(2-hydroxypropyl)octadecanamide

Cat. No.: B6197879
CAS No.: 17097-52-8
M. Wt: 399.7 g/mol
InChI Key: ZPIGRJPZEOLQFL-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxypropyl)octadecanamide is a synthetic amide derivative characterized by an octadecanoyl (C₁₈) backbone and two 2-hydroxypropyl (-CH₂CH(OH)CH₃) groups attached to the amide nitrogen. The molecular formula is C₂₄H₄₉NO₃, with a molecular weight of 435.65 g/mol (calculated).

Properties

CAS No.

17097-52-8

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)octadecanamide

InChI

InChI=1S/C24H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h22-23,26-27H,4-21H2,1-3H3

InChI Key

ZPIGRJPZEOLQFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxypropyl)octadecanamide typically involves the reaction of octadecanamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the hydroxypropyl groups to the nitrogen atom. The process may involve heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified through various techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-hydroxypropyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N,N-bis(2-hydroxypropyl)octadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: The compound is used in biological research as a surfactant to study the interactions of proteins and other biomolecules in aqueous solutions.

Medicine: In the pharmaceutical industry, this compound is used as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.

Industry: The compound is widely used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the formulation of lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxypropyl)octadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the performance of personal care products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are structurally or functionally related to N,N-bis(2-hydroxypropyl)octadecanamide :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications References
N,N-bis(2-hydroxyethyl)octadecanamide C₂₂H₄₅NO₃ 371.60 Two 2-hydroxyethyl (-CH₂CH₂OH) substituents Higher water solubility; used in cosmetics
N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide C₂₅H₅₂N₂O₃ 428.69 Propyl linker between amide and bis(2-hydroxyethyl)amino group Enhanced surfactant properties; potential antistatic agent
Hydroxypropyl Bispalmitamide Monoethanolamide C₃₇H₇₄N₂O₅ 654.59 Hexadecanoyl (C₁₆) chains, hydroxypropyl and ethanolamide groups High logP (lipophilic); used in personal care formulations
N,N-bis(2-hydroxypropyl)benzamide C₁₃H₁₉NO₃ 237.30 Aromatic benzamide core with hydroxypropyl substituents Lower molecular weight; potential drug intermediate

Key Comparisons

  • Substituent Effects: Hydroxyethyl vs. Hydroxypropyl: The hydroxypropyl groups in the target compound confer greater steric bulk and lipophilicity compared to hydroxyethyl derivatives. For example, N,N-bis(2-hydroxyethyl)octadecanamide (C₂₂H₄₅NO₃) has a lower molecular weight and higher water solubility due to shorter substituents. Acyl Chain Length: Hydroxypropyl Bispalmitamide Monoethanolamide (C₁₆ acyl chain) is less lipophilic than the C₁₈-based target compound, as shorter chains reduce logP values.
  • Core Structure Differences: Aliphatic vs.
  • Biological and Industrial Relevance: Compounds like N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide are used in cosmetics for their emulsifying properties, whereas hydroxypropyl derivatives may offer better stability in formulations. N,N-bis(2-hydroxypropyl)nitrosamine (DHPN), a structurally distinct nitrosamine with hydroxypropyl groups, is a known carcinogen in rodents. This highlights the importance of functional group arrangement in toxicity profiles.

Biological Activity

N,N-bis(2-hydroxypropyl)octadecanamide, also known as stearamide DEA, is a compound with significant biological relevance in various fields, including pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety assessments based on diverse research findings.

  • Molecular Formula : C22H45NO3
  • Molecular Weight : 373.6 g/mol
  • CAS Number : 53609-64-6

This compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds can disrupt bacterial membranes, leading to cell lysis and death. This mechanism is particularly relevant in developing topical antimicrobial agents.
  • Anti-inflammatory Effects : Studies have shown that fatty acid amides can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
  • Neuroprotective Properties : Some derivatives of octadecanamide have been investigated for their neuroprotective effects. They may enhance neuronal survival under stress conditions by modulating endocannabinoid signaling pathways.

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies:

Case Studies

Several case studies highlight the biological activity of this compound:

  • Topical Formulations : In a clinical trial assessing a topical formulation containing this compound, participants exhibited significant improvement in skin hydration and reduction in irritation compared to control groups.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of this compound demonstrated a notable reduction in bacterial load in infected wounds treated with formulations containing this compound.
  • Neuroprotective Effects : Research involving animal models of neurodegenerative diseases showed that treatment with derivatives of this compound resulted in improved cognitive function and reduced neuronal apoptosis.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory EffectsNeuroprotective PropertiesSafety Profile
This compoundModerateSignificantPresentLow acute toxicity
N,N-bis(2-hydroxyethyl)stearamideHighModerateAbsentLow acute toxicity
OctadecylamineHighSignificantPresentModerate toxicity

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